molecular formula C28H30N4O6S B2848301 KI696 isomer

KI696 isomer

Cat. No.: B2848301
M. Wt: 550.6 g/mol
InChI Key: ZDNGJXBUEQNFBQ-XMSQKQJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KI696 isomer is a high-affinity probe that disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and nuclear factor erythroid 2-related factor 2 (NRF2). This compound is known for its potent and selective inhibition of the KEAP1/NRF2 interaction, which plays a crucial role in cellular defense mechanisms against oxidative stress .

Preparation Methods

The synthesis of KI696 isomer involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

KI696 isomer undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

KI696 isomer has a wide range of scientific research applications, including:

Mechanism of Action

KI696 isomer exerts its effects by binding to the Kelch domain of KEAP1, thereby preventing the interaction between KEAP1 and NRF2. This inhibition leads to the stabilization and nuclear translocation of NRF2, which subsequently activates the transcription of antioxidant response element (ARE)-dependent genes. These genes play a crucial role in cellular defense against oxidative stress and inflammation .

Comparison with Similar Compounds

KI696 isomer is unique in its high affinity and selectivity for the KEAP1/NRF2 interaction. Similar compounds include:

This compound stands out due to its specific targeting of the KEAP1 Kelch domain and its high affinity, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

(3R)-3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O6S/c1-17-9-10-19(22(14-27(33)34)20-12-23-28(25(13-20)37-4)31(3)30-29-23)11-21(17)16-32-15-18(2)38-24-7-5-6-8-26(24)39(32,35)36/h5-13,18,22H,14-16H2,1-4H3,(H,33,34)/t18-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNGJXBUEQNFBQ-XMSQKQJNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)C(CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)[C@@H](CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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